molecular formula C8H4ClF2NO B12857097 2-Chloro-7-(difluoromethyl)benzo[d]oxazole

2-Chloro-7-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12857097
M. Wt: 203.57 g/mol
InChI Key: ZGNQAMJLSWGKJG-UHFFFAOYSA-N
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Description

2-Chloro-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate chlorinated and fluorinated reagents. One common method includes the cyclization of 2-aminophenol with 2-chloro-1,1-difluoroethane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-7-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by blocking the substrate binding site . Additionally, it can modulate receptor activity by binding to the receptor’s ligand-binding domain, thereby altering its conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(difluoromethyl)benzo[d]oxazole
  • 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole
  • 2-Fluoro-7-(difluoromethyl)benzo[d]oxazole
  • 2-Bromo-7-(difluoromethyl)benzo[d]oxazole

Comparison

Compared to its analogs, 2-Chloro-7-(difluoromethyl)benzo[d]oxazole exhibits unique properties due to the presence of both chlorine and difluoromethyl groups. These substituents enhance its chemical stability, reactivity, and biological activity. For instance, the difluoromethyl group increases lipophilicity, which can improve membrane permeability and bioavailability. The chlorine atom provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

2-chloro-7-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO/c9-8-12-5-3-1-2-4(7(10)11)6(5)13-8/h1-3,7H

InChI Key

ZGNQAMJLSWGKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)C(F)F

Origin of Product

United States

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